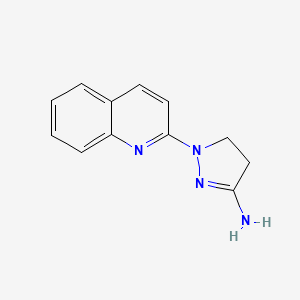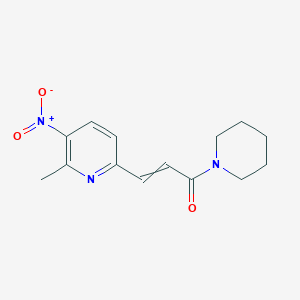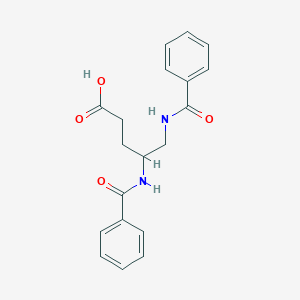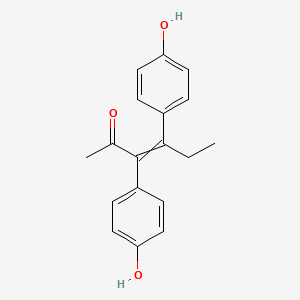![molecular formula C20H29NO4 B14376273 (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone CAS No. 88502-97-0](/img/structure/B14376273.png)
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone is a complex organic compound that features a trimethoxyphenyl group and a bicyclic azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves the following steps:
Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of a phenol derivative, such as 3,4,5-trimethoxyphenol, using methyl iodide in the presence of a base like potassium carbonate.
Construction of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl group with the azabicyclo structure using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit various protein targets such as tubulin and heat shock protein 90.
Pharmacology: The compound has shown promise in the treatment of bacterial and fungal infections.
Biochemistry: It is used in research to understand its interactions with enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with molecular targets such as:
Tubulin: Inhibits tubulin polymerization, disrupting microtubule formation.
Heat Shock Protein 90 (Hsp90): Inhibits Hsp90, affecting protein folding and stability.
Thioredoxin Reductase (TrxR): Inhibits TrxR, impacting redox balance within cells.
Comparación Con Compuestos Similares
Similar Compounds
- (2,6-Dimethylpiperidino)(3,4,5-trimethoxyphenyl)methanone
- 3,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone is unique due to its combination of a trimethoxyphenyl group and a bicyclic azabicyclo structure, which imparts distinct bioactive properties and potential therapeutic applications .
Propiedades
Número CAS |
88502-97-0 |
|---|---|
Fórmula molecular |
C20H29NO4 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
(3,4,5-trimethoxyphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C20H29NO4/c1-19(2)9-14-10-20(3,11-19)12-21(14)18(22)13-7-15(23-4)17(25-6)16(8-13)24-5/h7-8,14H,9-12H2,1-6H3 |
Clave InChI |
JDVYNVZDVBFWAM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC(C1)(CN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
phenylsilane](/img/structure/B14376198.png)



![Diethyl(oxo)[2-(2-phenylethoxy)ethenyl]-lambda~5~-phosphane](/img/structure/B14376232.png)

![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)


methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)



